- Preparation of o-pyrrolidinyl benzamide compound, China, , ,
Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)
94838-55-8 structure
Product Name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
CAS 번호:94838-55-8
MF:C12H18N2O2
메가와트:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499
Update Time:2024-10-25
tert-butyl N-[(4-aminophenyl)methyl]carbamate 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(N-Boc-Aminomethyl)aniline
- 4-(BOC-AMINOMETHYL)ANILINE
- 4-[(N-Boc)aminomethyl]aniline
- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
- 5-AMinoMethyl-salicylic acid Methyl ester
- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-aminobenzylcarbamate
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-butyl N-[(4-aminophenyl)methyl]carbamate
- tert-butyl (4-aminobenzyl)carbamate
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- (4-Aminobenzyl)carbamic acid tert-butyl ester
- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
- p-BocNHCH2C6H4NH2
- 4[N-Boc aminomethyl]aniline
- t-butyl-4-aminobenzy
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
- J-513793
- AM10035
- SY027299
- SCHEMBL54834
- 4-[N-Boc aminomethyl]aniline
- tert-butyl-4-aminobenzylcarbamate
- 4-(tert.butoxycarbonylaminomethyl)-aniline
- MFCD03001716
- 94838-55-8
- AS-0007
- N-t-butyloxycarbonyl-p-aminobenzylamine
- B56846
- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
- CS-B0791
- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
- 4-(N-tert-butoxycarbonylaminomethyl)aniline
- Z600391710
- (4-aminobenzyl)carbamic acid t-butyl ester
- AC-6434
- 4-[(N-Boc)aminomethyl]aniline, 97%
- FT-0642289
- BCP24294
- tert-butyl (4-amino-benzyl)-carbamate
- UXWQXBSQQHAGMG-UHFFFAOYSA-N
- N-(4-aminophenylmethyl)carbamic acid t-butyl ester
- t-butyl-4-aminobenzylcarbamate
- 4-tert.butoxycarbonylaminomethyl-aniline
- 4-amino-N-tert-butoxycarbonylbenzylamine
- EN300-51826
- AKOS005071696
- BP-21488
- p-tert-butoxycarbonylaminomethylaniline
- DTXSID20373203
- SB79930
- 4-(N-Boc)aminomethyl aniline
- DB-006553
- BBL102863
- STL556671
-
- MDL: MFCD03001716
- 인치: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
- InChIKey: UXWQXBSQQHAGMG-UHFFFAOYSA-N
- 미소: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C
계산된 속성
- 정밀분자량: 222.13700
- 동위원소 질량: 222.137
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 4
- 복잡도: 228
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 토폴로지 분자 극성 표면적: 64.4
실험적 성질
- 색과 성상: Pale-yellow to Yellow-brown Solid
- 밀도: 1.095
- 융해점: 75-78 °C (lit.)
- 비등점: 382.3°Cat760mmHg
- 플래시 포인트: 185°C
- 굴절률: 1.542
- PSA: 64.35000
- LogP: 3.26560
tert-butyl N-[(4-aminophenyl)methyl]carbamate 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26; S36
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Room temperature
- 위험 용어:R36/37/38
tert-butyl N-[(4-aminophenyl)methyl]carbamate 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
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2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
tert-butyl N-[(4-aminophenyl)methyl]carbamate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 525626-1G |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 1g |
¥589.63 | 2023-12-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0690-100g |
tert-butyl 4-aminobenzylcarbamate |
94838-55-8 | 95% | 100g |
$1100 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-100mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 100mg |
45CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-1g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 1g |
177.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-5g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 5g |
728.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-250mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 250mg |
112CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N844643-5g |
4-(N-Boc-Aminomethyl)aniline |
94838-55-8 | 98% | 5g |
¥856.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 250mg |
¥66.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-1g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 1g |
¥166.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-5g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 5g |
¥496.0 | 2021-09-04 |
tert-butyl N-[(4-aminophenyl)methyl]carbamate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C
참조
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, 0 °C
참조
- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation, Journal of the American Chemical Society, 2022, 144(7), 3279-3284
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
참조
- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647
합성 방법 5
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt
참조
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
합성 방법 6
반응 조건
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C
참조
- Preparation of peptidyl antithrombotic agents, United States, , ,
합성 방법 7
반응 조건
1.1 Solvents: Tetrahydrofuran
참조
- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists, 2006, , ,
합성 방법 8
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
참조
- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt
참조
- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
참조
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C
참조
- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency, Journal of Organic Chemistry, 2011, 76(17), 7132-7140
합성 방법 12
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt
참조
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
합성 방법 13
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt
참조
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
합성 방법 14
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt
참조
- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C
참조
- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
참조
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer, European Journal of Medicinal Chemistry, 2023, 248,
합성 방법 17
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt
참조
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
합성 방법 18
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
참조
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
합성 방법 19
반응 조건
1.1 Solvents: Dichloromethane ; rt; 2 h, rt
참조
- Chloride transport activities of trans- and cis-amide-linked bisureas, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200
합성 방법 20
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt
참조
- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,
tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials
tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products
tert-butyl N-[(4-aminophenyl)methyl]carbamate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
주문 번호:A11106
인벤토리 상태:in Stock
재다:100g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:56
가격 ($):761.0/230.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
주문 번호:1633448
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:94838-55-8)4-(N-BOC-氨甲基)苯胺
주문 번호:LE1633448
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:29
가격 ($):discuss personally
Email:18501500038@163.com
tert-butyl N-[(4-aminophenyl)methyl]carbamate 관련 문헌
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate) 관련 제품
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